Lipophilicity (XLogP3) Comparison: Balanced LogP of 3.0 for Optimal Membrane Partitioning vs. Free Oxime and O-Benzyloxime Analogs
CAS 303986-24-5 exhibits a computed XLogP3 of 3.0, which falls within the optimal range (1–3) for passive membrane permeability according to Lipinski's guidelines [1]. This value is 0.3 log units higher than the free oxime analog (CAS 341967-00-8, XLogP3 = 2.7), attributable to methylation of the oxime hydroxyl, which eliminates the hydrogen bond donor [1]. Conversely, the O-benzyloxime analog (CAS 303986-27-8) has a substantially higher XLogP3 of 4.5, exceeding the drug-like threshold and increasing the risk of poor aqueous solubility and non-specific protein binding [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | Free oxime (CAS 341967-00-8): XLogP3 = 2.7; O-Benzyloxime (CAS 303986-27-8): XLogP3 = 4.5; 4-Methoxyphenyl variant (CAS 478262-54-3): XLogP3 = 2.3; Ketone precursor (CAS 54064-34-5): XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. free oxime; ΔXLogP3 = -1.5 vs. O-benzyloxime; ΔXLogP3 = +0.7 vs. 4-methoxyphenyl analog; ΔXLogP3 = +0.6 vs. ketone precursor |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) using standardized algorithm |
Why This Matters
A LogP of 3.0 represents a balanced lipophilicity profile for cell-based assays and in vivo studies, avoiding the excessively low permeability of the free oxime and the supra-optimal lipophilicity (LogP > 4) of the O-benzyloxime that may cause solubility-limited assay artifacts.
- [1] PubChem Computed Properties. XLogP3-AA values: CID 5914365 (303986-24-5) = 3.0; CID 9581690 (341967-00-8) = 2.7; CID 9581874 (303986-27-8) = 4.5; CID 5780775 (478262-54-3) = 2.3; CID 2765679 (54064-34-5) = 2.4. National Center for Biotechnology Information, 2021–2025. View Source
